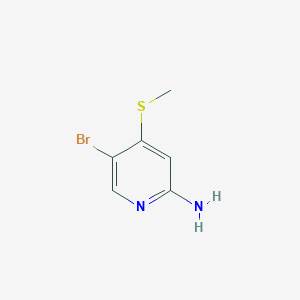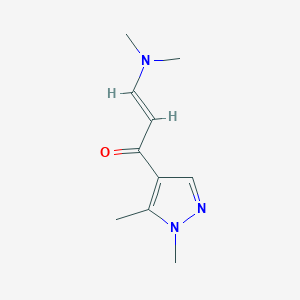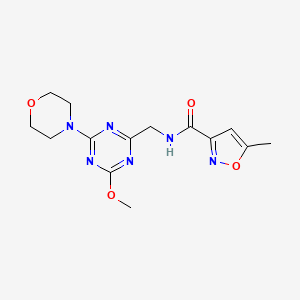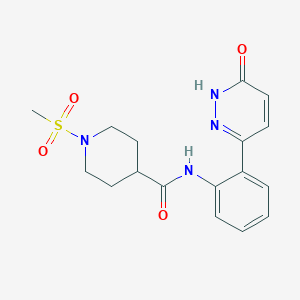
1-(methylsulfonyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(methylsulfonyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)piperidine-4-carboxamide is a derivative of piperidine with potential biological activity. Although the exact compound is not described in the provided papers, similar piperidine sulfonamide derivatives have been synthesized and evaluated for various biological activities, including as agonists for human beta(3)-adrenergic receptors and inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes .
Synthesis Analysis
The synthesis of related piperidine sulfonamide derivatives typically involves multiple steps, starting from ethyl piperidine-4-carboxylate, followed by the introduction of a phenylsulfonyl group and subsequent modifications to achieve the desired sulfonamide derivatives . For example, compound synthesis in paper involved reacting ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate with alkyl/aryl sulfonyl chlorides. Similar synthetic strategies could be applied to the compound , with appropriate modifications to introduce the methylsulfonyl and dihydropyridazinyl groups.
Molecular Structure Analysis
The molecular structure of piperidine sulfonamide derivatives is characterized by the presence of a piperidine ring, a sulfonamide functional group, and various substituents that influence the compound's biological activity and selectivity . The molecular docking studies in paper suggest that the interactions between the sulfonamide derivatives and their biological targets are crucial for their inhibitory activities.
Chemical Reactions Analysis
The chemical reactivity of piperidine sulfonamide derivatives is influenced by the functional groups present in the molecule. The sulfonamide group is typically stable under physiological conditions, but the presence of other reactive groups, such as carboxylic acids or hydrazides, can lead to further chemical transformations or interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine sulfonamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for the pharmacokinetic profile of the compounds and can be tailored during the synthesis process to optimize the compound's biological activity and selectivity . The synthesized compounds are usually characterized using techniques like IR, 1H-NMR, and mass spectrometry to confirm their structures .
Scientific Research Applications
Synthetic Chemistry
Synthesis and Spectral Analysis : Compounds with structures similar to "1-(methylsulfonyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)piperidine-4-carboxamide" have been synthesized and analyzed for their spectral properties. For example, Khalid et al. (2016) synthesized N-substituted derivatives of related compounds, analyzing them through 1H-NMR, IR, and mass spectral data (Khalid et al., 2016).
Enantioseparation Techniques : Zhou et al. (2010) investigated enantioseparation of a basic API compound and its neutral intermediate using reversed phase and normal phase liquid chromatography (Zhou et al., 2010).
Synthesis of Piperidine Derivatives : A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity, as reported by Sugimoto et al. (1990) (Sugimoto et al., 1990).
Pharmacology and Biomedical Research
Antibacterial Studies : Similar compounds have been studied for their antibacterial properties. For instance, Khalid et al. (2016) screened synthesized compounds against Gram-negative and Gram-positive bacteria, finding moderate to talented activity (Khalid et al., 2016).
Potential as Anticancer Agents : Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as promising anticancer agents (Rehman et al., 2018).
Growth Hormone Secretagogue Analysis : Zhou et al. (1997) conducted a capillary zone electrophoresis study for MK-0677, a novel orally-active growth hormone secretagogue, which shares structural similarity (Zhou et al., 1997).
Investigation of Metabolism : Hvenegaard et al. (2012) investigated the metabolism of a compound structurally related to the query compound using human liver microsomes and recombinant enzymes (Hvenegaard et al., 2012).
Serotonin 4 Receptor Agonists : Sonda et al. (2004) synthesized benzamide derivatives as selective serotonin 4 receptor agonists, which have applications in gastrointestinal motility (Sonda et al., 2004).
properties
IUPAC Name |
1-methylsulfonyl-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-26(24,25)21-10-8-12(9-11-21)17(23)18-14-5-3-2-4-13(14)15-6-7-16(22)20-19-15/h2-7,12H,8-11H2,1H3,(H,18,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZSKCZORSBLMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2519535.png)
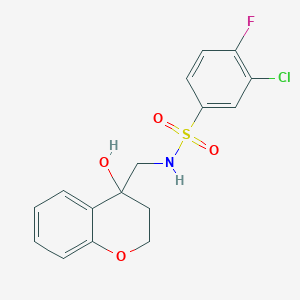
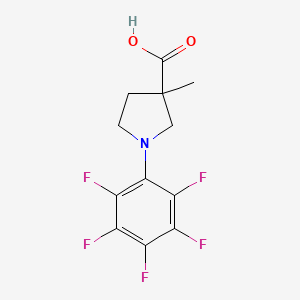
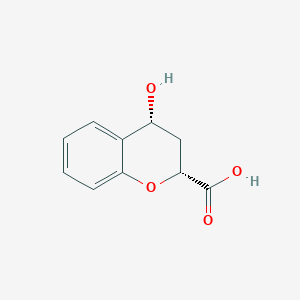
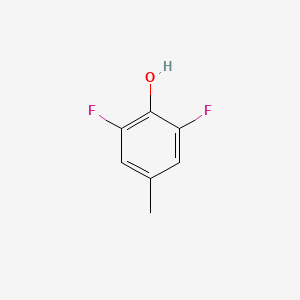
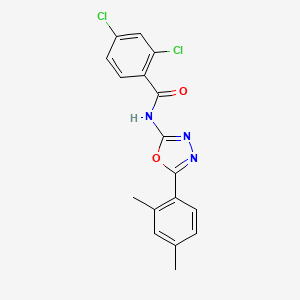
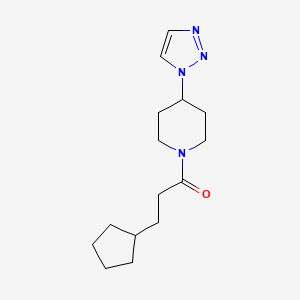
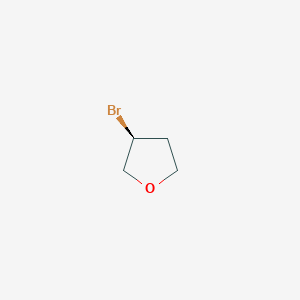
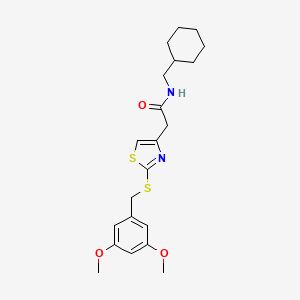
![4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B2519550.png)
![5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2519553.png)
